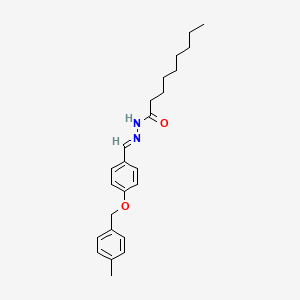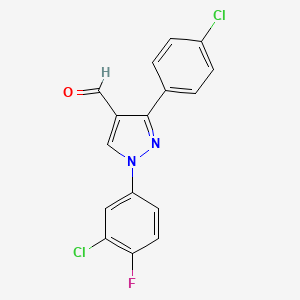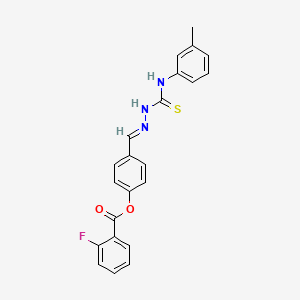
N'-(4-((4-Methylbenzyl)oxy)benzylidene)nonanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-((4-Methylbenzyl)oxy)benzylidene)nonanohydrazide is an organic compound with the molecular formula C24H32N2O2 and a molecular weight of 380.535 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Methylbenzyl)oxy)benzylidene)nonanohydrazide typically involves the condensation reaction between 4-((4-Methylbenzyl)oxy)benzaldehyde and nonanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4-((4-Methylbenzyl)oxy)benzylidene)nonanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-((4-Methylbenzyl)oxy)benzylidene)nonanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N’-(4-((4-Methylbenzyl)oxy)benzylidene)nonanohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Mécanisme D'action
The mechanism of action of N’-(4-((4-Methylbenzyl)oxy)benzylidene)nonanohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(4-((4-Methylbenzyl)oxy)benzylidene)benzohydrazide: Similar in structure but with a benzohydrazide group instead of a nonanohydrazide group.
N’-(4-((4-Methylbenzyl)oxy)benzylidene)cyclohexanecarbohydrazide: Contains a cyclohexanecarbohydrazide group.
Uniqueness
N’-(4-((4-Methylbenzyl)oxy)benzylidene)nonanohydrazide is unique due to its specific hydrazide group, which imparts distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds may influence its solubility, reactivity, and biological activity.
Propriétés
Numéro CAS |
767310-52-1 |
|---|---|
Formule moléculaire |
C24H32N2O2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]nonanamide |
InChI |
InChI=1S/C24H32N2O2/c1-3-4-5-6-7-8-9-24(27)26-25-18-21-14-16-23(17-15-21)28-19-22-12-10-20(2)11-13-22/h10-18H,3-9,19H2,1-2H3,(H,26,27)/b25-18+ |
Clé InChI |
GDHJLCVBXUANBV-XIEYBQDHSA-N |
SMILES isomérique |
CCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
SMILES canonique |
CCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018900.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12018906.png)
![1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018929.png)



![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12018954.png)
